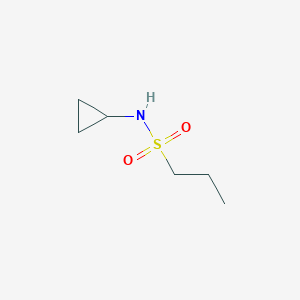
N-cyclopropylpropane-1-sulfonamide
Overview
Description
N-cyclopropylpropane-1-sulfonamide is a compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and industry. This compound, in particular, has a unique structure that combines the properties of sulfonic acid and cyclopropyl amide, making it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropylpropane-1-sulfonamide typically involves the reaction of propane-1-sulfonyl chloride with cyclopropylamine. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Propane-1-sulfonyl chloride+Cyclopropylamine→Propane-1-Sulfonic Acid Cyclopropyl Amide
The reaction is usually conducted in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropylpropane-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonic acid derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The sulfonic acid group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonic acid group may yield sulfonic acid derivatives, while reduction of the amide group may produce amines.
Scientific Research Applications
N-cyclopropylpropane-1-sulfonamide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Medicine: It is being investigated for its potential therapeutic properties, including antibacterial and anticancer activities.
Industry: It is used in the production of various chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of N-cyclopropylpropane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonic acid group can interact with enzymes and proteins, inhibiting their activity. The cyclopropyl amide group can also interact with biological molecules, affecting their function. These interactions can lead to various biological effects, including antibacterial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
Cyclopropane Sulfonamide: Similar structure but lacks the propane-1-sulfonic acid group.
Propane-1-Sulfonic Acid Amide: Similar structure but lacks the cyclopropyl group.
Cyclopropyl Amine: Contains the cyclopropyl group but lacks the sulfonic acid group.
Uniqueness
N-cyclopropylpropane-1-sulfonamide is unique due to its combination of sulfonic acid and cyclopropyl amide groups. This unique structure gives it distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C6H13NO2S |
|---|---|
Molecular Weight |
163.24 g/mol |
IUPAC Name |
N-cyclopropylpropane-1-sulfonamide |
InChI |
InChI=1S/C6H13NO2S/c1-2-5-10(8,9)7-6-3-4-6/h6-7H,2-5H2,1H3 |
InChI Key |
RNQVATLFVKGXOG-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)NC1CC1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














